molecular formula C15H13N B188052 5-Methyl-2-phenylindolizine CAS No. 36944-99-7

5-Methyl-2-phenylindolizine

Cat. No. B188052
CAS RN: 36944-99-7
M. Wt: 207.27 g/mol
InChI Key: INOVZESTRNGOLS-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylindolizine is a chemical compound with the molecular formula C15H13N . It is used for research purposes .


Synthesis Analysis

The synthesis of indolizines, including 5-Methyl-2-phenylindolizine, has been a subject of research . Various strategies have been developed, including transition metal-catalyzed reactions and approaches based on oxidative coupling .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenylindolizine consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 207.27 .


Physical And Chemical Properties Analysis

5-Methyl-2-phenylindolizine has a density of 1.04±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not well-documented in the literature.

Scientific Research Applications

  • Chemical Reactions and Structures : 5-Methyl-1-phenylindolizine reacts with dimethyl acetylenedicarboxylate to form dihydro derivatives of pyrrolo[2,1,5-cd]indolizines and azocino[2,1,8-cd]pyrrolizines, showcasing its utility in forming complex heterocyclic compounds (Blake et al., 1991).

  • Pharmacological Applications : A derivative of phenylindolizine showed inhibitory action towards Mycobacterium tuberculosis, indicating its potential as an antimicrobial drug (Hasija et al., 2020). Additionally, Mannich derivatives of 3-methyl-2-phenylindolizine exhibited central nervous system depressant activity (Harrell & Doerge, 1967).

  • Synthetic Methodologies : Research has been conducted on novel synthetic methods for 5-substituted indolizines, including 5-methyl-2-phenylindolizine, enhancing the ability to create diverse indolizine-based compounds for various applications (Kuznetsov et al., 2005).

  • Biological Activity Studies : Various indolizine derivatives, including those of 2-phenylindolizine, have been synthesized and tested for their antimicrobial, anti-inflammatory, and antinociceptive activities. These studies expand the understanding of the potential medical applications of indolizine compounds (Bassyouni et al., 2012).

  • Electrochemical Properties : The electrochemical reduction of indolizine derivatives has been studied, providing insights into their electronic properties and potential applications in materials science or as sensors (Sharma et al., 2004).

  • Novel Drug Development : The synthesis of novel series of indolizine derivatives and their evaluation as COX-2 inhibitors for anti-inflammatory applications highlights the drug development potential of these compounds (Venugopala et al., 2019).

Safety And Hazards

5-Methyl-2-phenylindolizine is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions in the research of 5-Methyl-2-phenylindolizine and related compounds could involve the development of new synthetic strategies, exploration of their chemical reactions, and investigation of their physical and chemical properties .

properties

IUPAC Name

5-methyl-2-phenylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12-6-5-9-15-10-14(11-16(12)15)13-7-3-2-4-8-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVZESTRNGOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC(=CN12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346177
Record name 5-Methyl-2-phenylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylindolizine

CAS RN

36944-99-7
Record name 5-Methyl-2-phenylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-INDOLIZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
DA Alhasan, AQ Dawood, HH Alfartossy - iasj.net
… are {[2.2] paracyclophane, [5-methyl-2-phenylindolizine],[2H-1-… The present study concluded that 5-methyl-2phenylindolizine … of both fungi led to producing 5-methyl-2phenylindolizine. …
Number of citations: 3 www.iasj.net
M Renard, J Gubin - Tetrahedron letters, 1992 - Elsevier
… Purification by silica gel chromatography (80% heptane, 20% triethylamine, Rf8 = 0.53) gave 91% of pure-5-methyl-2-phenylindolizine (Mp= 81C). …
Number of citations: 19 www.sciencedirect.com
DAH Alhasan, HA Husein, AQ Dawood - … of Thi-Qar Journal of Science, 2019 - jsci.utq.edu.iq
… its leaf and stem essential oil contains 5-methyl-2-phenylindolizine. The essential oil exhibited … antimicrobial activity of the fungal extract was due to present 5-methyl-2phenylindolizine. …
Number of citations: 4 jsci.utq.edu.iq
KO Ganiyat, AO Patricia, FA Sunday - European Journal of …, 2011 - researchgate.net
… constituents in the leaf oil were Pyrimidine-5-carboxylic acid, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-methyl-2thioxo-1,2,3,4-tetrahydro-methyl ester (5.814%), 5-methyl-2-phenylindolizine (…
Number of citations: 26 www.researchgate.net
J Rani, G Shanthi - Asian Journal of Innovative Research, 2016 - asianjir.com
… indole–3–carboxylic acid, nonadecanol–1, methyl stearate, 1–docosene(C22H44), 1heptacosanol, 1 – benzylindole, 1H–indole-2–methyl–3– phenyl and 5–methyl–2– phenylindolizine…
Number of citations: 4 asianjir.com
HH Alfartossy, AQ Dawood, DAH Alhasan - Journal of Education for Pure …, 2019 - iasj.net
… are {[2.2] paracyclophane, [5-methyl-2-phenylindolizine],[2H-1-… The present study concluded that 5-methyl-2-phenylindolizine … of both fungi led to producing 5-methyl-2-phenylindolizine. …
Number of citations: 0 www.iasj.net
S Muthukrishnan, P Prakathi, T Sivakumar… - Antibiotics, 2022 - mdpi.com
… Molecular docking results showed that compounds, such as Brallobarbital, and 5 methyl 2 phenylindolizine had the lowest E- min values, which suggests that these compounds could …
Number of citations: 4 www.mdpi.com
JW Dick, WK Gibson, D Leaver, JE Roff - Journal of the Chemical …, 1981 - pubs.rsc.org
… The reaction of 5-methyl-2-phenylindolizine (5a) with ethoxalyl chloride in dichloromethane gave two monoethoxalyl derivatives, separable by chromatography. The minor product (10%…
Number of citations: 23 pubs.rsc.org
R Balachandar, R Navaneethan, M Biruntha… - Materials Letters, 2022 - Elsevier
… extract, hexamethylcyclotrisiloxane, 2,4,6-cycloheptatrien, benzenepropanoic acid, 2-ethylacridine, benzo[h]quinoline, methyltris(trimethylsiloxy)silane and 5-methyl-2-phenylindolizine. …
Number of citations: 48 www.sciencedirect.com
AJ Blake, JW Dick, D Leaver, P Strachan - Journal of the Chemical …, 1991 - pubs.rsc.org
… the reaction of 5-methyl-2-phenylindolizine and we decided not to pursue our investigations further at that time. More recently, however, Yamashita and his co-workers claimed that the …
Number of citations: 13 pubs.rsc.org

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